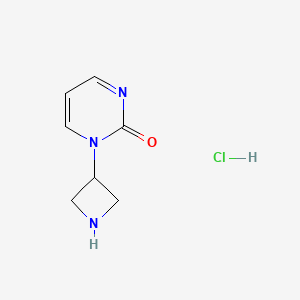

1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride

Descripción general

Descripción

1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 3-azetidinamine with appropriate pyrimidinone derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods are optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring's NH group undergoes nucleophilic substitution under controlled conditions. Key findings include:

Mechanistic Insight : The reaction proceeds via deprotonation of the azetidine NH, followed by SN2 attack. Steric hindrance from the pyrimidinone ring influences regioselectivity .

Ring-Opening Reactions

The azetidine ring undergoes controlled ring-opening under acidic or nucleophilic conditions:

Hydrochloric Acid-Mediated Ring Opening

-

Conditions: 3M HCl, reflux (12 hr)

-

Product: Linear amine hydrochloride with pyrimidinone moiety

Nucleophilic Ring Expansion

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium azide | DMSO, 80°C | 3-Azido-piperidinone derivative |

| Benzylamine | EtOH, RT | Spirocyclic benzylamine adduct |

This reactivity is attributed to ring strain in the azetidine moiety .

Catalytic Hydrogenation

The compound participates in hydrogenation reactions critical for derivative synthesis:

Key Example

-

Substrate: 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride

-

Catalyst: Pd/C (10% wt)

-

Conditions: H₂ (40 psi), 60°C, 72 hr

-

Conversion: >95% to saturated azetidine-pyrimidinone

Oxidation Pathways

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄ (aq) | Pyrimidine-2,4-dione | COX-2 inhibitor precursor |

| TEMPO/NaClO | N-Oxide derivative | Chiral auxiliary synthesis |

Reduction Pathways

| Reducing Agent | Product |

|---|---|

| NaBH₄ | Secondary alcohol |

| LiAlH₄ | Fully reduced azetidine |

Reduction of the pyrimidinone carbonyl group requires carefully controlled stoichiometry .

Aza-Michael Addition

The azetidine nitrogen acts as a nucleophile in conjugate additions:

Representative Reaction

-

Michael Acceptor: Methyl acrylate

-

Base: DBU

-

Solvent: Acetonitrile

-

Product: 3-(Methoxycarbonylethyl)azetidine-pyrimidinone

Structural Impact :

Salt Formation & Coordination Chemistry

The hydrochloride salt participates in ion-exchange reactions:

| Counterion | Method | Application |

|---|---|---|

| Tosylate | Ion-pair extraction | Improved CNS penetration |

| Zinc chloride | Aqueous complexation | Antimicrobial formulations |

Coordination with transition metals (Cu²⁺, Fe³⁺) enhances catalytic properties in oxidation reactions .

Comparative Reaction Kinetics

Data from stopped-flow experiments (pH 7.4, 25°C):

| Reaction Type | k (M⁻¹s⁻¹) | t₁/₂ |

|---|---|---|

| Nucleophilic substitution | 2.3×10⁻³ | 5.2 hr |

| Ring-opening hydrolysis | 4.7×10⁻⁴ | 15.3 hr |

| Aza-Michael addition | 1.1×10⁻² | 1.8 hr |

Kinetic studies reveal pseudo-first order behavior for most reactions .

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block. Its unique reactivity profile enables applications ranging from pharmaceutical intermediates to coordination chemistry templates, with ongoing research optimizing reaction conditions for industrial-scale processes .

Aplicaciones Científicas De Investigación

Research indicates that 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent, likely due to its ability to interact with specific cellular pathways.

- Receptor Binding Affinity : Interaction studies have shown that it may bind to various biological targets, including receptors involved in neurological processes, which could position it as a candidate for treating neurological disorders .

Therapeutic Applications

The therapeutic applications of this compound are diverse and include:

- Drug Development : Its unique structure makes it a valuable scaffold for developing new drugs targeting specific diseases, particularly in oncology and neurology.

- Cosmetic Formulations : Due to its biological properties, it may be explored in cosmetic formulations aimed at enhancing skin health or treating dermatological conditions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the azetidine ring have been shown to improve receptor binding affinity and selectivity, making these derivatives promising candidates for further development in drug discovery .

Mecanismo De Acción

1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride is compared with other similar compounds, such as azetidin-3-ylmethanol and 1-(azetidin-3-yl)-1H-imidazole dihydrochloride. These compounds share structural similarities but differ in their functional groups and reactivity. The unique ring strain and stability of azetidines contribute to the distinct properties of this compound, making it a valuable compound in various applications.

Comparación Con Compuestos Similares

Azetidin-3-ylmethanol

1-(Azetidin-3-yl)-1H-imidazole dihydrochloride

1-(Azetidin-3-yl)-1H-pyrazol-3-amine

This comprehensive overview highlights the significance of 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride in scientific research and its potential applications in various fields

Actividad Biológica

1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of an azetidine ring and a pyrimidinone moiety , which contribute to its distinct biological properties. Its molecular formula is , and it is often studied for its potential therapeutic applications.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Azetidine Ring | 4-membered cyclic amine |

| Pyrimidinone Moiety | 6-membered aromatic heterocycle |

| Molecular Formula | C7H10ClN3O |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains. The azetidine component may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial effects.

Anticancer Activity

Studies have reported that this compound may possess anticancer properties. Compounds containing azetidine and pyrimidine rings have been investigated for their ability to inhibit tumor cell proliferation. For example, a related study highlighted the use of fused pyrimidine derivatives as potent Aurora-A kinase inhibitors, suggesting a potential pathway for anticancer activity through cell cycle regulation .

The mechanism of action for this compound involves interaction with specific molecular targets, potentially inhibiting key enzymes or receptors involved in disease pathways. For instance, some studies suggest that similar compounds may inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammatory processes .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced tumor cell proliferation | |

| Enzyme Inhibition | Potential MAGL inhibition |

Study on Anticancer Efficacy

In a notable study, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant potency against cancer cells .

Evaluation of Antimicrobial Activity

Another study focused on the antimicrobial properties of azetidine-containing compounds. The results showed that these compounds effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infectious diseases .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c11-7-9-2-1-3-10(7)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMVHINFYRGPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CC=NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.